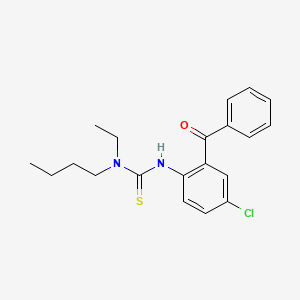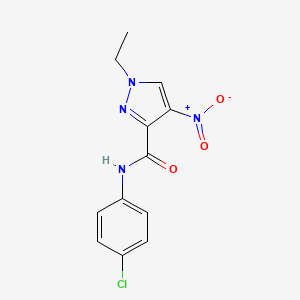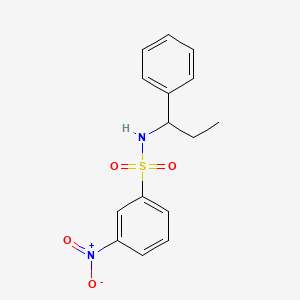![molecular formula C22H20N2O6S B4623030 propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4623030.png)
propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
Synthesis of structurally similar compounds often involves regiospecific reactions, where the identification of the regioisomer formed can be challenging and may require single-crystal X-ray analysis for unambiguous structure determination. Techniques like three-component condensation or "one-pot" reductive cyclization have been utilized for synthesizing related compounds, indicating the complexity and precision required in these chemical syntheses (Kumarasinghe et al., 2009) (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like single-crystal X-ray diffraction, demonstrating the importance of weak interactions, such as hydrogen bonding, in the crystal packing of these molecules. These studies highlight the conformational differences and the roles of substituent groups in defining the molecular structure (Yeong et al., 2018).
Chemical Reactions and Properties
Substituted thiophene compounds, similar to the target molecule, undergo various substitution reactions, including bromination, nitration, and Friedel-Crafts acetylation. The outcomes of these reactions can vary significantly depending on the substituents present on the thiophene ring, indicating a wide range of chemical reactivity and the potential for synthesizing diverse derivatives (Clarke et al., 1973).
Physical Properties Analysis
While specific data on the physical properties of "propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate" are not directly available, related compounds' crystallographic studies provide insights into their solid-state properties. These include details on the crystalline form, space group, and molecular packing, which are crucial for understanding the compound's physical properties (Ngah et al., 2006).
Chemical Properties Analysis
The chemical properties of related compounds, including reactivity, stability, and interactions with other molecules, can be inferred from their molecular structure and the results of various chemical reactions. Studies on related compounds have shown that functional groups, such as methoxy and nitro groups, play a significant role in determining the chemical behavior of these molecules (Srivastava et al., 2017).
Aplicaciones Científicas De Investigación
Organic Synthesis and Molecular Interaction
- Synthesis Techniques and Molecular Characterization : Research has focused on developing novel synthesis techniques for creating compounds with similar functional groups, emphasizing the importance of solubility, reactivity, and molecular interaction properties. For instance, Abraham model correlations have been applied to understand solute transfer into solvents, highlighting the role of specific substituents in influencing solubility and interaction with the solvent environment (Hart et al., 2015).
Medicinal Chemistry and Drug Design
- Pharmacological Applications : Derivatives of similar structures have been studied for their potential as dual inhibitors of multidrug-resistant tuberculosis and inflammation. The incorporation of specific functional groups, such as oxadiazole and nitrofuran/thiophene, has been shown to enhance anti-inflammatory and anti-tuberculosis activity, underscoring the importance of structural modification in drug design (Turukarabettu et al., 2019).
Materials Science and Polymer Chemistry
- Polymer Synthesis and Application : Research on related compounds has contributed to the development of new polymeric materials with enhanced thermal stability, solubility, and functional versatility. For example, novel diamines have been synthesized for the preparation of polyimides, demonstrating the role of sulfone, ether, and amide structures in achieving desired polymer properties (Mehdipour‐Ataei et al., 2004).
Analytical and Biochemical Applications
- Photoreagents for Protein Crosslinking : The development of photoreagents based on nitrophenyl ethers, which are related in functional group chemistry, highlights the utility of these compounds in biochemical applications such as protein crosslinking and affinity labeling. This research underscores the specificity and efficiency of these reagents in biological assays (Jelenc et al., 1978).
Propiedades
IUPAC Name |
propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-3-12-30-22(26)19-18(14-6-10-17(29-2)11-7-14)13-31-21(19)23-20(25)15-4-8-16(9-5-15)24(27)28/h4-11,13H,3,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOWLKFSIVRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-(4-methoxyphenyl)-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4622954.png)

![ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B4622964.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4622983.png)
![methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)


![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)
![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)